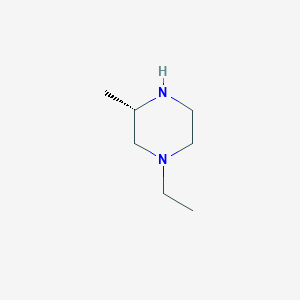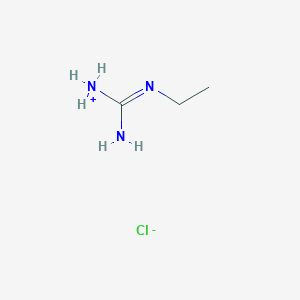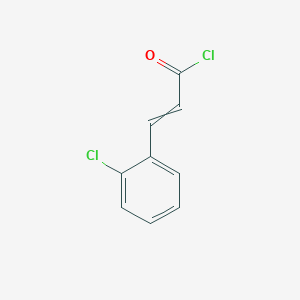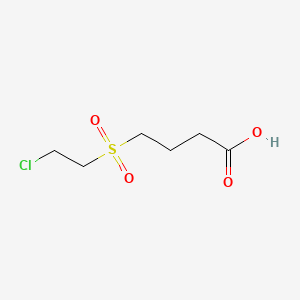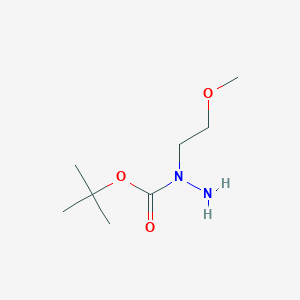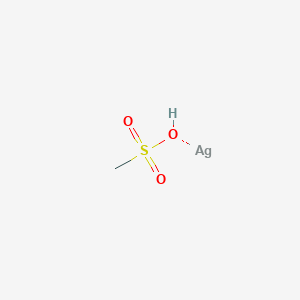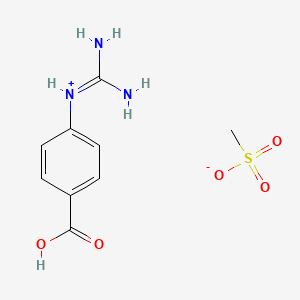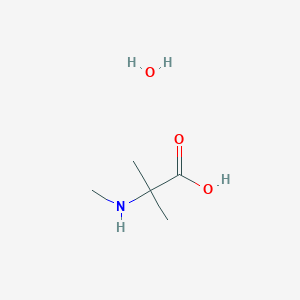
N-Me-Aib-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-alpha-Methyl-Alanine (N-Me-Aib-OH) is a derivative of the amino acid alanine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and another methyl group attached to the alpha carbon. These modifications can significantly alter the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-Aib-OH typically involves the methylation of alanine. One common method is the use of a solid-phase synthesis technique, where a 2-chlorotrityl chloride (2-CTC) resin is used as a temporary protective group for the carboxylic acid. The methylation step can be achieved using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase synthesis techniques, similar to those used in laboratory settings. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Me-Aib-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-Me-Aib-OH has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of various biochemical products and as a reagent in chemical synthesis
Mecanismo De Acción
The mechanism of action of N-Me-Aib-OH involves its interaction with specific molecular targets. The methylation of the nitrogen and alpha carbon can enhance the compound’s stability and bioavailability. These modifications can also influence the compound’s ability to interact with enzymes and receptors, potentially altering its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-Alanine (N-Me-Ala-OH): Similar to N-Me-Aib-OH but lacks the additional methyl group on the alpha carbon.
Alpha-Methyl-Alanine (alpha-Me-Ala-OH): Similar but lacks the methyl group on the nitrogen.
N-Methyl-Valine (N-Me-Val-OH): Another N-methylated amino acid with different side chain properties.
Uniqueness
This compound is unique due to the presence of both methyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds. These modifications can enhance its stability, bioavailability, and potential therapeutic applications .
Propiedades
IUPAC Name |
2-methyl-2-(methylamino)propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBQIJHYLXMUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
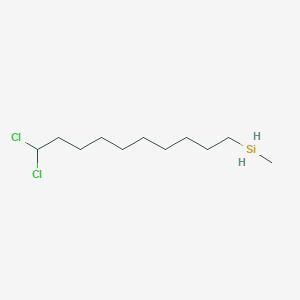
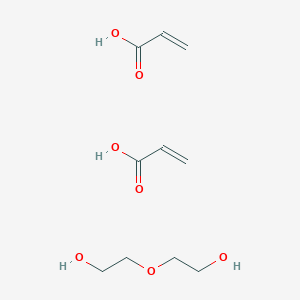

![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
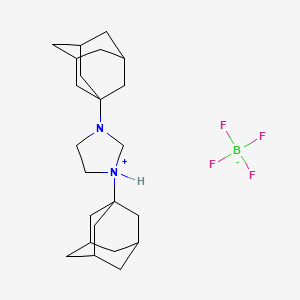
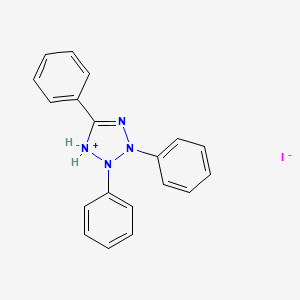
![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)
